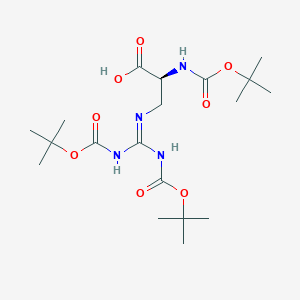
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 It is a derivative of benzene, substituted with fluorine, iodine, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodoanisole, followed by fluorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing nitro group, which directs incoming electrophiles to the ortho and para positions relative to itself.
Nucleophilic Substitution: The presence of the iodine atom makes the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as sodium methoxide can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of the nitro group produces an amine.
Applications De Recherche Scientifique
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluorine groups influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different substitution patterns.
2-Iodo-4-methoxy-1-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the iodine atom, leading to different chemical behavior.
Uniqueness
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H5FINO3 |
|---|---|
Poids moléculaire |
297.02 g/mol |
Nom IUPAC |
3-fluoro-2-iodo-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |
Clé InChI |
LJIUDHQIMRPANG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)

![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)


![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)


